molecular formula C11H10N2O4 B016206 Ethyl 2-cyano-2-(2-nitrophenyl)acetate CAS No. 65548-02-9

Ethyl 2-cyano-2-(2-nitrophenyl)acetate

Cat. No. B016206
CAS RN: 65548-02-9
M. Wt: 234.21 g/mol
InChI Key: JUGQARWTQZEZRI-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(2-nitrophenyl)acetate is a chemical compound utilized in various organic synthesis processes. It is known for its reactivity and serves as a building block for hydroxamic acids, ureas, and other nitrogen-containing compounds, contributing to the development of novel organic molecules.

Synthesis Analysis

The synthesis of derivatives similar to ethyl 2-cyano-2-(2-nitrophenyl)acetate involves processes like the Lossen rearrangement, which enables the conversion of carboxylic acids into ureas without racemization under milder conditions. This synthesis pathway highlights the compound's utility in producing hydroxamic acids and ureas efficiently (Thalluri et al., 2014).

Molecular Structure Analysis

Crystal and molecular structure analysis of related compounds demonstrates the influence of steric and electronic effects on bond parameters and special spectroscopy information. For instance, the molecular structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate was determined, offering insights into the effects of substitution patterns on molecular conformation (Jia Zhi, 1996).

Chemical Reactions and Properties

Ethyl 2-cyano-2-(2-nitrophenyl)acetate participates in a variety of chemical reactions, contributing to the synthesis of complex molecules. For example, it can be used in the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual GK and PPARγ activators, showcasing its versatility in medicinal chemistry applications (Altowyan et al., 2022).

Physical Properties Analysis

The physical properties of ethyl 2-cyano-2-(2-nitrophenyl)acetate derivatives are closely related to their crystal and molecular structures. The analysis of these properties includes crystallography and spectroscopy, providing detailed information on the compound's arrangement and interactions at the molecular level (Nesterov et al., 2001).

Chemical Properties Analysis

Ethyl 2-cyano-2-(2-nitrophenyl)acetate's chemical properties, such as reactivity with nucleophiles and electrophiles, are key to its utility in organic synthesis. Studies on related compounds have revealed insights into reaction mechanisms and catalysis, enhancing the understanding of its chemical behavior and applications in synthesis (Seino et al., 2017).

Scientific Research Applications

  • It is used for the selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous media (Bellamy & Ou, 1984).

  • The compound is employed to study the influence of steric and electronic effects on bond parameters and provides special spectroscopy information (Jia Zhi, 1996).

  • It is useful in producing various methylene compounds from 2-nitronaphthalenes (Tomioka, Miyake, & Yamazaki, 1981).

  • The compound assists in forming dihydro derivatives and vinylogues in high yields (Harisha et al., 2016).

  • It is used in the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton (Hartenstein & Sicker, 1993).

  • Ethyl 2-cyano-2-(2-nitrophenyl)acetate is involved in synthesizing dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates (Yavari, Nasiri, & Djahaniani, 2005).

  • It is instrumental in the synthesis of 4-hydroxy-2-(trifluoromethyl) quinolines (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

  • The compound is an intermediate in the development of aurora 2 kinase inhibitors (Xu et al., 2015).

  • It is used in the production of oxindole derivatives from o-chlor-nitrobenzols and cyanoacetate or malonate solutions (Grob & Weißbach, 1961).

  • Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate variant is used for the synthesis of ureas from carboxylic acids, offering an environmentally friendly and cost-effective approach (Thalluri, Manne, Dev, & Mandal, 2014).

  • It retards vinyl polymerization by forming polymer alkoxyradicals and a nitroso compound (Inamoto, 1958).

  • Ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate, a similar compound, is a versatile building block for the synthesis of bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013).

  • Ethyl 2-cyano-2-(2-nitrophenyl)acetate exhibits anticancer activity and antioxidant properties (Sayed et al., 2021).

  • The hydrolysis of α-nitrophenyl acetate, a related process, is important for esters containing a reasonably strong acid and is catalyzed by imidazole (Bender & Turnquest, 1957).

  • It has similar structures and intermolecular hydrogen bonding patterns to C15H13N3O4 and C16H15N3O5 (Nesterov & Viltchinskaia, 2001).

Safety And Hazards

Ethyl 2-cyano-2-(2-nitrophenyl)acetate is associated with several safety hazards. It is classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 2-cyano-2-(2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGQARWTQZEZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372919
Record name ethyl 2-cyano-2-(2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-(2-nitrophenyl)acetate

CAS RN

65548-02-9
Record name ethyl 2-cyano-2-(2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloronitrobenzene (47.2 g, 0.300 mole) and ethyl cyanoacetate (40 ml, 0.38 mol) in N,N-dimethylacetamide (DMA, 250 ml) was treated at once with potassium hydroxide pellets (120 g, 2.14 mole). The mixture was mechanically stirred and heated for ten minutes at 110°-120° C. (caution: minimal heat application may be needed, exothermic reaction) then poured into ice-cold dilute hydrochloric acid. Ether extractive workup gave an oil. The oil was passed through silica gel eluting with toluene to provide a yellow oil, which was dissolved in 100 ml methanol then chilled. The solid was filtered to afford ethyl cyano-2-nitrophenylacetate as a yellow solid (51.4 g, 73.2%) mp 57°-61° C. (literature 59°-60° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IT Forbes, HKA Morgan, M Thompson - Synthetic communications, 1996 - Taylor & Francis
A route to the uncommon imidazo[1,2-α]indole nucleus 1 is described via functionalisation and annelation of readily accessible 2-amino-indole-3-carboxylates 5. Intramolecular …
Number of citations: 17 www.tandfonline.com
楊棠皓 - 2020 - search.proquest.com
利用吲哚查爾酮肟酯衍生物作為起始物並透過非金屬試劑的方式來合成出α 和δ 咔吧啉. 反應過程 為溫和且利用了相位切換方法, 而DDQ 則作為切換試劑來選擇性合成出α 和δ 咔吧啉. 透過較…
Number of citations: 2 search.proquest.com

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